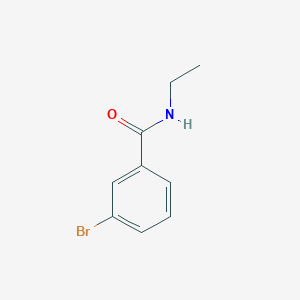

3-溴-N-乙基苯甲酰胺

描述

3-bromo-N-ethylbenzamide is a brominated benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. While the provided papers do not directly discuss 3-bromo-N-ethylbenzamide, they do provide insights into the chemistry of brominated aromatic compounds and their utility in various synthetic applications. These insights can be extrapolated to understand the potential characteristics and uses of 3-bromo-N-ethylbenzamide.

Synthesis Analysis

The synthesis of brominated aromatic compounds can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 3-bromo-4,5-dihydroxybenzyl ethyl ether was achieved through a multi-step process starting from vanillin, involving bromination, demethylation, reduction, and etherification, with a total yield of 60% . Similarly, the synthesis of 3-substituted 2,3-dihydrobenzofurans via ortho-quinone methide intermediates generated in situ demonstrates the potential for creating complex brominated structures through strategic reaction pathways .

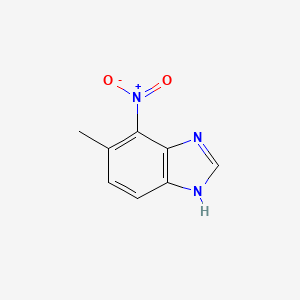

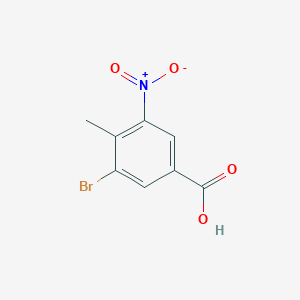

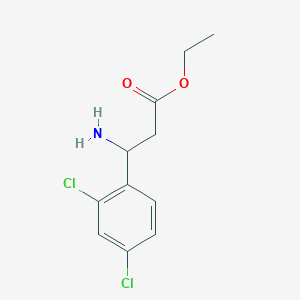

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be elucidated using techniques such as NMR, IR, and X-ray diffraction. For example, the structure of 3-bromo-4,5-dihydroxybenzyl ethyl ether was confirmed by 1H NMR, IR, and elemental analysis . Additionally, the structural analysis of molecular adducts involving bromo derivatives of dihydroxybenzoic acid with N-donor compounds revealed intricate supramolecular architectures characterized by hydrogen bonding and stacking of sheets .

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of novel polycarbo-substituted indoles and their annulated derivatives from halogenated aniline derivatives . The ability to undergo regioselective bromocyclization, as shown in the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones , indicates the versatility of brominated compounds in forming heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by the presence of the bromine atom, which can affect the compound's reactivity, polarity, and overall stability. The bromine atom can act as a good leaving group in nucleophilic substitution reactions or participate in electrophilic addition reactions due to its electron-withdrawing nature. These properties are crucial in the design of synthetic pathways and the development of new compounds with potential applications in drug discovery and materials science.

科学研究应用

合成新化合物

3-溴-N-乙基苯甲酰胺已被用于合成具有潜在生物活性的新化合物。例如,它已被用于创造一种非肽类CCR5拮抗剂,该拮抗剂是通过一系列反应合成的,包括消除、还原和溴化(H. Bi, 2015)。另一项研究还使用了溴苯甲酰胺衍生物合成了杂环芳基苯甲酰胺,展示了它在开发复杂有机化合物中的实用性(Lujun Chen等,2013)。

抑制光合电子传递

研究表明,溴苯甲酰胺的衍生物,如5-溴-和3,5-二溴-2-羟基-N-苯基苯甲酰胺,可以抑制光合电子传递。这些化合物的抑制效率取决于它们的亲脂性和结构中取代基的电子性质。这表明了在研究和影响与光合作用相关的过程中的潜在应用(K. Kráľová等,2013)。

抗氧化性质

在一项涉及从海洋红藻中分离的含氮溴酚类化合物的研究中,与溴苯甲酰胺结构相关的化合物表现出对DPPH自由基的强大清除活性,表明它们作为天然抗氧化剂的潜力。这些发现为它们在食品和制药行业的应用开辟了途径(Ke-kai Li et al., 2012)。

催化剂开发

溴苯甲酰胺衍生物已被用于开发高效的有机合成催化剂。例如,一项关于三嗪的无溶剂合成的研究使用了N-卤代磺酰胺,包括溴苯甲酰胺衍生物,作为催化剂。这突显了它们在环境友好条件下促进化学反应中的作用(R. Ghorbani‐Vaghei等,2015)。

药物代谢物合成

溴苯甲酰胺已被用于合成某些药物的代谢物,如抗精神病苯甲酰胺雷莫西普利德。这种应用对于理解药物代谢和开发新的治疗剂是至关重要的(L Gawell et al., 1989)。

安全和危害

The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

属性

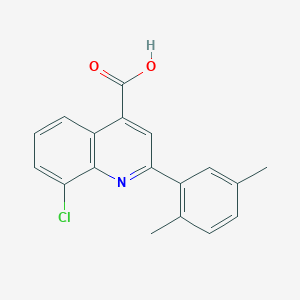

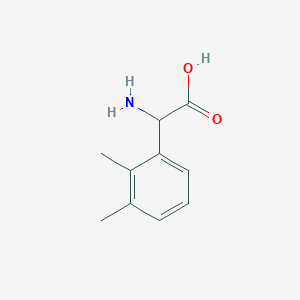

IUPAC Name |

3-bromo-N-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-2-11-9(12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCKUGXGVHIJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400089 | |

| Record name | 3-bromo-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-ethylbenzamide | |

CAS RN |

26819-10-3 | |

| Record name | 3-Bromo-N-ethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26819-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[(3-chloropropanoyl)amino]benzoate](/img/structure/B1274421.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1274423.png)